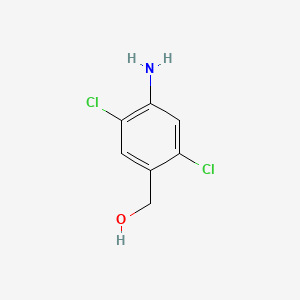![molecular formula C16H21NO4 B12453991 (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)
(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid: is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid and a carbamoyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 4-ethoxyaniline.
Formation of Carbamoyl Group: The 4-ethoxyaniline is reacted with a suitable carbamoylating agent to form the 4-ethoxyphenylcarbamoyl intermediate.
Coupling Reaction: The intermediate is then coupled with cyclohexane-1-carboxylic acid under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)/t13-,14+/m0/s1 |
InChI Key |
IVEJRVMYSFAPPE-UONOGXRCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)

![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12453934.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)


